molecular formula C8H14ClF2NO4 B6220255 1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride CAS No. 2751610-34-9

1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride

Cat. No.: B6220255
CAS No.: 2751610-34-9
M. Wt: 261.7
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Description

1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride is a chemical compound with a molecular weight of 261.7. This compound is characterized by the presence of two ethyl groups, an amino group, and two fluorine atoms attached to a butanedioate backbone, making it a subject of interest in both academic and industrial research .

Properties

CAS No.

2751610-34-9

Molecular Formula

C8H14ClF2NO4

Molecular Weight

261.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Butanedioate Backbone: This step involves the reaction of diethyl malonate with appropriate reagents to introduce the amino and difluoro groups.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary and secondary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and difluoro groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-diethyl 3-amino-2,2-difluorobutanedioate: The free base form without the hydrochloride salt.

    1,4-diethyl 3-amino-2,2-difluorobutanedioate acetate: An acetate salt form.

    1,4-diethyl 3-amino-2,2-difluorobutanedioate sulfate: A sulfate salt form.

Uniqueness

1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

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